molecular formula C11H13ClN2O B8360448 3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one

3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one

Cat. No.: B8360448
M. Wt: 224.68 g/mol
InChI Key: JXAYQCBJTUCYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidones. Pyrrolidones are known for their diverse applications in pharmaceuticals, agrochemicals, and as solvents in various industrial processes. This compound features a pyrrolidone ring substituted with a chloropyridylmethyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chloropyridylmethyl Group: This step involves the reaction of the pyrrolidone with a chloropyridylmethyl halide in the presence of a base such as sodium hydride or potassium carbonate.

    Methylation: The final step is the methylation of the nitrogen atom in the pyrrolidone ring, which can be carried out using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The chloropyridyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrrolidone with additional oxygen-containing functional groups, while substitution could result in derivatives with different substituents on the pyridyl ring.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Possible applications as a pharmaceutical intermediate or active ingredient.

    Industry: Use as a solvent or reagent in industrial processes.

Mechanism of Action

The mechanism of action of 3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidone: A simpler pyrrolidone compound with diverse applications.

    N-Methyl-2-pyrrolidone (NMP): A widely used solvent in various industries.

    3-(2-Chloropyridyl)-2-pyrrolidone: A structurally similar compound with potential differences in reactivity and applications.

Uniqueness

3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one is unique due to the specific combination of its functional groups, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in specialized applications where other compounds may not be as effective.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-[(6-chloropyridin-3-yl)methyl]-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H13ClN2O/c1-14-5-4-9(11(14)15)6-8-2-3-10(12)13-7-8/h2-3,7,9H,4-6H2,1H3

InChI Key

JXAYQCBJTUCYKI-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)CC2=CN=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an argon atmosphere at a temperature of from −78° C. to −60° C., 150 ml of a 1.5 molar solution of lithium diisopropylamide (LDA) in cyclohexane are added dropwise in the course of one hour to 20 g of N-methylpyrrolid-2-one in 50 ml of tetrahydrofuran (THF) and the reaction mixture is stirred at the same temperature for a further one hour. Then, at from −78° C. to −60° C., 25.0 g of 2-chloro-5-(chloromethyl)-pyridine in 40 ml of THF are added, and the mixture is stirred for a further 6 hours at that temperature and then for a further 6 hours at 0° C. 15 ml of methanol are added and the reaction mixture is then poured onto a mixture of ice/water and extracted with ethyl acetate, and the organic phase is separated off. The ethyl acetate phase is dried over magnesium sulfate and concentrated to dryness by evaporation in vacuo. The residue is purified on silica gel using ethyl acetate/hexane (7:1) as eluant The title compound (compound 1.4) is obtained in the form of a colourless oil.
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Synthesis routes and methods II

Procedure details

Under an argon atmosphere at a temperature of from -78° C. to -60° C., 150 ml of a 1.5 molar solution of lithium diisopropylamide (LDA) in cyclohexane are added dropwise in the course of one hour to 20 g of N-methylpyrrolid-2-one in 50 ml of tetrahydrofuran (THF) and the reaction mixture is stirred at the same temperature for a further one hour. Then, at from -78° C. to -60° C., 25.0 g of 2chloro-5-(chloromethyl)-pyridine in 40 ml of THF are added, and the mixture is stirred for a further 6 hours at that temperature and then for a further 6 hours at 0° C. 15 ml of methanol are added and the reaction mixture is then poured onto a mixture of ice/water and extracted with ethyl acetate, and the organic phase is separated off. The ethyl acetate phase is dried over magnesium sulfate and concentrated to dryness by evaporation in vacuo. The residue is purified on silica gel using ethyl acetate/hexane (7:1) as eluant. The title compound (compound 1.4) is obtained in the form of a colourless oil.
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